CID 10079877
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Overview
Description
Halichondrin B is a complex polyether macrolide originally isolated from the marine sponge Halichondria okadai by Hirata and Uemura in 1986 . This compound has garnered significant attention due to its potent anticancer properties, particularly its ability to inhibit the growth of murine cancer cells both in vitro and in vivo .
Preparation Methods
Synthetic Routes and Reaction Conditions: The total synthesis of Halichondrin B is a challenging endeavor due to its intricate structure. A unified synthetic route involves the construction of cyclic ether structural motifs through a reverse approach, forming the carbon-oxygen bond first, followed by carbon-carbon bond construction . Key steps include intramolecular cyclization reactions between alkyl iodide and aldehyde functionalities .
Industrial Production Methods: Industrial production of Halichondrin B and its analogs, such as eribulin, involves complex synthetic sequences developed by pharmaceutical companies like Eisai Co., Ltd . These methods focus on optimizing the yield and purity of the compound through advanced medicinal chemistry techniques .
Chemical Reactions Analysis
Types of Reactions: Halichondrin B undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving nucleophilic or electrophilic reagents.
Major Products: The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For instance, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated analogs.
Scientific Research Applications
Halichondrin B has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying complex natural product synthesis.
Biology: Investigated for its role in cellular processes and interactions with microtubules.
Medicine: Developed into the drug eribulin, which is used to treat metastatic breast cancer.
Mechanism of Action
Halichondrin B exerts its effects by targeting tubulin, a protein essential for microtubule formation . By binding to tubulin, Halichondrin B disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis (programmed cell death) . This mechanism is particularly effective against rapidly dividing cancer cells .
Comparison with Similar Compounds
Eribulin: A synthetic analog of Halichondrin B with simplified structure and similar anticancer properties.
Dolastatin 10: Another marine-derived compound with tubulin-binding properties.
Discodermolide: A polyether macrolide with similar microtubule-stabilizing effects.
Uniqueness: Halichondrin B is unique due to its highly complex structure and potent anticancer activity. Unlike other compounds, it has a distinct mode of action that involves microtubule depolymerization rather than stabilization . This unique mechanism makes it a valuable lead compound for developing new anticancer therapies .
Properties
CAS No. |
103614-76-2 |
---|---|
Molecular Formula |
C60H86O19 |
Molecular Weight |
1111.3 g/mol |
InChI |
InChI=1S/C60H86O19/c1-26-13-33-7-9-37-27(2)14-35(65-37)11-12-58-23-46-54(78-58)55-56(72-46)57(79-58)53-38(69-55)10-8-34(67-53)16-48(64)73-52-31(6)51-43(68-42(52)17-39(66-33)30(26)5)19-41-45(71-51)22-60(74-41)24-47-50(77-60)29(4)21-59(76-47)20-28(3)49-44(75-59)18-40(70-49)36(63)15-32(62)25-61/h26,28-29,31-47,49-57,61-63H,2,5,7-25H2,1,3-4,6H3/t26-,28+,29+,31+,32-,33+,34-,35+,36+,37+,38+,39-,40+,41-,42+,43+,44+,45-,46-,47+,49+,50+,51+,52-,53+,54+,55+,56-,57+,58+,59-,60+/m1/s1 |
InChI Key |
FXNFULJVOQMBCW-VZBLNRDYSA-N |
SMILES |
CC1CC2CCC3C(=C)CC(O3)CCC45CC6C(O4)C7C(O6)C(O5)C8C(O7)CCC(O8)CC(=O)OC9C(C3C(CC4C(O3)CC3(O4)CC4C(O3)C(CC3(O4)CC(C4C(O3)CC(O4)C(CC(CO)O)O)C)C)OC9CC(C1=C)O2)C |
Isomeric SMILES |
C[C@@H]1C[C@@H]2CC[C@H]3C(=C)C[C@@H](O3)CC[C@]45C[C@@H]6[C@H](O4)[C@H]7[C@@H](O6)[C@@H](O5)[C@@H]8[C@@H](O7)CC[C@@H](O8)CC(=O)O[C@@H]9[C@H]([C@H]3[C@H](C[C@@H]4[C@H](O3)C[C@@]3(O4)C[C@H]4[C@@H](O3)[C@H](C[C@]3(O4)C[C@@H]([C@H]4[C@@H](O3)C[C@H](O4)[C@H](C[C@H](CO)O)O)C)C)O[C@H]9C[C@H](C1=C)O2)C |
Canonical SMILES |
CC1CC2CCC3C(=C)CC(O3)CCC45CC6C(O4)C7C(O6)C(O5)C8C(O7)CCC(O8)CC(=O)OC9C(C3C(CC4C(O3)CC3(O4)CC4C(O3)C(CC3(O4)CC(C4C(O3)CC(O4)C(CC(CO)O)O)C)C)OC9CC(C1=C)O2)C |
Synonyms |
halichondrin A, 12,13-dideoxy- halichondrin B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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